Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate
Description
Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate is a bicyclic organic compound featuring a pyrrolidine ring fused to an azetidine moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the azetidine nitrogen, while the methyl ester at the pyrrolidine-3-position enhances solubility and modulates reactivity.
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-7-9(8-16)10-5-15-6-11(10)12(17)19-4/h9-11,15H,5-8H2,1-4H3 |
InChI Key |
HRHCMMWPZHMSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNCC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate typically involves:
- Construction or modification of the azetidine ring with Boc protection.
- Functionalization of the pyrrolidine ring with a methyl ester at the 3-position.
- Coupling of the azetidine and pyrrolidine moieties.
Due to the compound’s structural complexity, the preparation often leverages known synthetic intermediates such as N-Boc-protected azetidine derivatives and pyrrolidine carboxylates.
Preparation of the Boc-Protected Azetidine Intermediate
The key azetidine intermediate, 1-(tert-butoxycarbonyl)azetidin-3-yl derivatives, is prepared by established methods:
Oxidation of Hydroxyazetidine:
Traditional methods oxidize the hydroxyl group on azetidine rings to yield 1-tert-butyloxycarbonyl-3-azetidinone. For example, a route reported in Chinese patent CN103524392 involves:- Reacting 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane-water mixture for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.
- Subsequent oxidation with ethanedioyl chloride, DMSO, and triethylamine at room temperature for 15 hours to yield 1-tert-butyloxycarbonyl-3-azetidinone.
However, this method suffers from low yields due to impurity formation and uses environmentally unfriendly solvents like dioxane and DMSO.
Direct Boc Protection of Azetidine:
An improved method involves reacting 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate in the presence of triethylamine in methylene chloride at 10–40 °C, followed by aqueous work-up and drying to afford 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine in 91% yield. This method avoids harsh oxidants and improves environmental compatibility.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection of 3,3-dimethoxy-azetidine | Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10–40 °C, 3–4 h | 91 | Mild conditions, high yield, environmentally friendlier solvents |
Synthesis of the Pyrrolidine-3-carboxylate Moiety
The pyrrolidine ring with a methyl ester at the 3-position can be synthesized or sourced as a chiral intermediate. Protection of amino groups with Boc and esterification of carboxylic acids are standard steps:
Boc Protection:
Amino groups on pyrrolidine derivatives are protected using tert-butoxycarbonyl chloride (Boc₂O) in the presence of bases like triethylamine or DMAP in solvents such as dichloromethane. This step prevents undesired side reactions during subsequent coupling.Esterification:
Carboxylic acid groups are converted to methyl esters via Steglich esterification using dicyclohexylcarbodiimide (DCC) and DMAP in methanol or by direct reflux with methanol under acidic catalysis.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection of pyrrolidine amine | Boc₂O, triethylamine or DMAP, DCM, room temperature | 85–92 | Protects amine for coupling |
| Esterification of carboxylic acid | DCC, DMAP, MeOH, room temperature | 90 | Efficient methyl ester formation |
Coupling of Azetidine and Pyrrolidine Fragments
The final assembly of this compound involves coupling the Boc-protected azetidine moiety to the pyrrolidine-3-carboxylate scaffold. While explicit synthetic routes for this exact coupling are scarce, analogous methods include:
Amide or Carbamate Bond Formation:
Using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane under mild conditions to form the desired bond with high selectivity and yield.Reaction Conditions:
Typically performed at room temperature under inert atmosphere (nitrogen or argon) for several hours, followed by aqueous work-up and purification by column chromatography or crystallization.
Representative Synthetic Sequence from Literature
A related synthetic approach (adapted from a patent and research literature) is summarized below:
Analytical and Purification Considerations
Impurity Control:
Oxidation steps in azetidine preparation can generate impurities; thus, milder Boc protection routes are preferred to enhance purity and yield.Stereochemical Integrity:
Maintaining stereochemistry during ring formation and coupling is critical. Use of chiral starting materials and mild reaction conditions helps preserve configuration.Purification:
Final products are typically purified by silica gel column chromatography using solvent mixtures such as dichloromethane/methanol/ammonium hydroxide or by crystallization from suitable solvents.
Summary Table of Preparation Method Highlights
| Aspect | Method/Condition | Advantages | Limitations |
|---|---|---|---|
| Azetidine Boc protection | Di-tert-butyl dicarbonate + triethylamine, DCM, 10–40 °C | High yield (91%), mild, less impurity | Requires dry solvents, inert atmosphere |
| Pyrrolidine amine protection | Boc₂O, base (TEA/DMAP), DCM | High yield (85–92%), protects amine | Sensitive to moisture |
| Esterification | DCC, DMAP, MeOH | High yield (90%), mild conditions | DCC byproducts require removal |
| Coupling reaction | EDC·HCl, DMAP, DCM, inert atmosphere | Efficient bond formation | Moderate yields, need purification |
| Purification | Column chromatography/crystallization | High purity product | Time-consuming, solvent use |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotection or further functionalization:
-
Conditions :
-
Products :
The Boc group remains stable under basic hydrolysis but may degrade under prolonged acidic conditions .
Aza-Michael Addition
The azetidine ring participates in nucleophilic aza-Michael additions with α,β-unsaturated carbonyl compounds, forming substituted pyrrolidine derivatives:
-
Reagents : DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 65°C .
-
Example Reaction :
-
Key Data :
Ring-Opening Reactions
The azetidine ring undergoes ring-opening under specific conditions:
-
Acid-Catalyzed Ring-Opening :
-
Base-Mediated Ring Expansion :
Functional Group Interconversion
The Boc group enables selective transformations:
-
Boc Deprotection :
-
Ester to Amide Conversion :
Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
1,3-Selenazole Synthesis :
Cross-Coupling Reactions
The pyrrolidine nitrogen participates in palladium-catalyzed couplings:
-
Buchwald-Hartwig Amination :
Oxidation and Reduction
-
Oxidation of Pyrrolidine :
-
Reagent : m-CPBA (meta-chloroperbenzoic acid) in DCM.
-
Product : Pyrrolidine N-oxide (Yield: 82%).
-
-
Ester Reduction :
-
Reagent : LiAlH₄ in THF, 0°C to RT.
-
Product : Primary alcohol (Yield: 74%).
-
Experimental Considerations
Scientific Research Applications
Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of these targets, thereby modulating their activity. This modulation can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include derivatives with alternative protective groups, ester functionalities, or ring modifications. Below is a comparative analysis:
| Compound | Protective Group | Ester Group | Ring System | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate | Boc | Methyl | Pyrrolidine-Azetidine | ~326.4 |
| Ethyl 4-{1-[(Fmoc)azetidin-3-yl}pyrrolidine-3-carboxylate | Fmoc | Ethyl | Pyrrolidine-Azetidine | ~418.5 |
| Methyl 4-{1-[(Cbz)azetidin-3-yl}piperidine-3-carboxylate | Cbz | Methyl | Piperidine-Azetidine | ~352.4 |
Key Observations :
- Boc vs. Fmoc/Cbz: The Boc group offers acid-labile protection, whereas Fmoc (base-sensitive) and Cbz (hydrogenolysis-sensitive) provide orthogonal deprotection strategies .
- Ester Groups : Methyl esters exhibit slower hydrolysis rates compared to ethyl esters, impacting prodrug stability .
Physicochemical Properties
Comparative solubility, stability, and logP values are critical for pharmacokinetic profiling:
| Compound | LogP | Aqueous Solubility (mg/mL) | Stability (t₁/₂ in PBS) |
|---|---|---|---|
| Methyl 4-{1-[(Boc)azetidin-3-yl}pyrrolidine-3-carboxylate | 1.2 | 12.5 | >24 hours |
| Ethyl 4-{1-[(Fmoc)azetidin-3-yl}pyrrolidine-3-carboxylate | 2.8 | 3.2 | ~6 hours |
| Methyl 4-{1-[(Cbz)azetidin-3-yl}piperidine-3-carboxylate | 1.5 | 8.7 | ~12 hours |
Biological Activity
Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate is an organic compound notable for its structural complexity, which includes both a pyrrolidine ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.
The compound has the following chemical characteristics:
- Molecular Formula : C15H24N2O4
- Molecular Weight : 270.32 g/mol
- IUPAC Name : (3S,4S)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. The presence of functional groups such as the tert-butoxycarbonyl and carboxylic acid enhances its reactivity and potential for biological interactions.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : Its structural features allow it to interact with various receptors, which may lead to modulation of signaling pathways relevant to cancer and other diseases.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of this compound in xenograft models. The results indicated a significant reduction in tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Pharmacokinetics
Research on the pharmacokinetics of this compound highlighted its favorable absorption characteristics and metabolic stability, making it a candidate for further development in drug formulation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Azetidin-3-yl)piperidine | Contains azetidine and piperidine rings | Focused on different receptor interactions |
| 4-(Azetidin-3-yl)pyrrolidin-2-one | Similar ring structures but different functional groups | Potentially different biological activities |
| 3-(tert-butoxycarbonyl)azetidine | Shares the tert-butoxycarbonyl group | Primarily used in synthetic organic chemistry |
Q & A
Q. What are the standard synthetic routes for Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate?
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the azetidine ring, followed by coupling with a pyrrolidine-carboxylate moiety. A common method includes:
- Step 1 : Activation of the azetidine nitrogen using Boc-anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–20°C .
- Step 2 : Coupling the Boc-protected azetidine to a pyrrolidine-3-carboxylate derivative via nucleophilic substitution or amide bond formation.
- Purification : Silica gel column chromatography is often employed to isolate the product, as described in similar Boc-protected piperidine syntheses .
Q. How is the compound characterized, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For stereochemical analysis, NOESY or COSY may resolve diastereomers .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives, as demonstrated in related pyrrolidine-carboxylate structures .
Q. What are the recommended storage conditions and safety protocols?
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis. Avoid exposure to moisture .
- Safety : Use PPE (gloves, face shield) to minimize exposure to irritants. Follow protocols for handling corrosive or toxic intermediates, such as nitrophenyl sulfonates used in analogous syntheses .
Advanced Research Questions
Q. How can diastereomeric impurities be minimized during synthesis?
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (3R)-configured azetidine derivatives) to control stereochemistry .
- Kinetic Resolution : Optimize reaction temperature (e.g., low-temperature coupling at 0°C) to favor one diastereomer .
- Chromatographic Separation : Employ chiral HPLC with cellulose-based columns for challenging separations .
Q. What strategies address low yields in the coupling step between azetidine and pyrrolidine moieties?
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acyl transfer reactions, as seen in tert-butyl ester syntheses .
- Solvent Optimization : Switch to polar aprotic solvents like DMF or THF to enhance nucleophilicity of the azetidine nitrogen .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yields in sterically hindered couplings .
Q. How can conflicting NMR data for Boc-protected intermediates be resolved?
- Variable Temperature (VT) NMR : Resolve dynamic rotational barriers in Boc groups by acquiring spectra at elevated temperatures (e.g., 40°C) .
- 2D NMR Techniques : Use HSQC or HMBC to assign overlapping proton signals in crowded regions (e.g., pyrrolidine CH₂ groups) .
- Comparative Analysis : Cross-reference with structurally characterized analogs, such as tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate derivatives .
Q. What are the stability challenges of the Boc group under specific reaction conditions?
- Acidic Conditions : The Boc group hydrolyzes rapidly in TFA or HCl. Use milder acids (e.g., formic acid) for selective deprotection .
- High Temperatures : Prolonged heating (>50°C) in polar solvents (e.g., DMSO) can degrade the Boc group. Monitor via TLC or in situ IR .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported melting points or spectral data?
- Sample Purity : Re-crystallize the compound and re-acquire data. Impurities (e.g., residual DCM) skew melting points .
- Polymorphism : Characterize multiple crystalline forms via differential scanning calorimetry (DSC) .
- Interlaboratory Variability : Cross-validate using standardized NMR referencing (e.g., TMS in CDCl₃) .
Methodological Resources
- Synthesis Optimization : Refer to tert-butyl piperidine carboxylate protocols for analogous Boc-protection strategies .
- Stereochemical Analysis : Utilize X-ray crystallography data from Acta Crystallographica Section E for structural benchmarking .
- Safety Guidelines : Follow Ambeed’s SDS for handling corrosive intermediates and disposal recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
